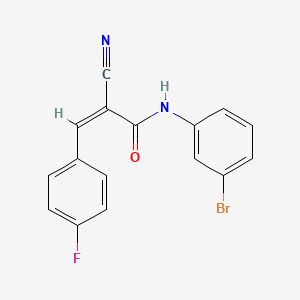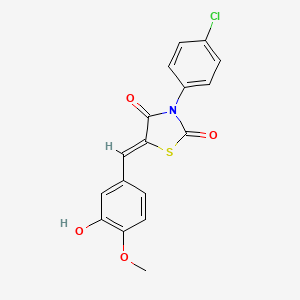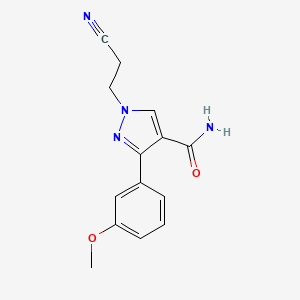
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFA belongs to the class of acrylamides and is synthesized through a multistep reaction.
科学的研究の応用
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. This compound has also been found to inhibit the activity of microtubule-associated proteins (MAPs) that are involved in the formation and stability of microtubules. Furthermore, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to modulate the expression of various genes and proteins that are involved in various cellular processes.
実験室実験の利点と制限
One of the advantages of using N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its cytotoxicity, which can limit its use in certain cell lines and experimental models.
将来の方向性
There are several future directions for the research on N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide. One of the future directions is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another future direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Furthermore, future research can focus on developing novel derivatives of this compound with improved pharmacological properties and reduced cytotoxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The synthesis of this compound involves a multistep reaction, and the compound has been extensively studied for its scientific research applications. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on this compound have been identified, highlighting the potential of this compound for the development of novel therapeutics.
合成法
The synthesis of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide involves a multistep reaction that starts with the reaction of 3-bromobenzaldehyde with malononitrile to form 3-bromo-2-cyanoacrylonitrile. This intermediate is then reacted with 4-fluoroaniline to form this compound. The overall yield of this compound is approximately 40%, and the purity of the compound can be achieved through recrystallization.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-2-1-3-15(9-13)20-16(21)12(10-19)8-11-4-6-14(18)7-5-11/h1-9H,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNPLGCAVLNLM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)



![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)

![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)